4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one
Description
4-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one is a heterocyclic compound featuring a dihydroimidazolone core substituted with a 4-chlorophenyl group at position 4, a 3-fluorobenzoyl group at position 1, and two methyl groups at position 2. Its molecular formula is C₁₈H₁₃ClFN₂O₂, with a molecular weight of 344.77 g/mol (calculated). The 3-fluorobenzoyl moiety enhances metabolic stability, while the 4-chlorophenyl group may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVBQUYOTYDIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one , with CAS number 933196-73-7 , is a member of the imidazole family known for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄ClFN₂O₂
- Molecular Weight : 344.8 g/mol
- Structural Characteristics : The compound features a chlorophenyl group and a fluorobenzoyl moiety, contributing to its biological profile.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| Cervical Cancer SISO | 2.87 - 3.06 | |
| Bladder Cancer RT-112 | 3.42 - 5.59 | |
| Comparison with Cisplatin | 0.24 - 1.22 |
The compound exhibited significant cytotoxic effects, particularly against cervical cancer cells, where it demonstrated comparable potency to cisplatin, a standard chemotherapy drug.
The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicated that treatment with the compound leads to an increase in early and late apoptotic cells, suggesting a dose-dependent response:
- Early Apoptosis : 10.2% at IC₅₀ concentration; increased to 17.2% at doubled IC₅₀ concentration.
- Late Apoptosis : Significant increases observed with higher concentrations of the compound.
These findings suggest that the compound may activate apoptotic pathways, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups (like Cl and F) has been correlated with increased potency against tumor cells. The following points summarize the SAR insights:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances biological activity.
- Fluorobenzoyl Group : This moiety plays a crucial role in binding affinity and selectivity towards cancer cell lines.
Case Studies and Research Findings
A comprehensive study conducted on various derivatives of imidazole compounds revealed that those similar in structure to This compound showed promising results in inhibiting tumor growth across different cancer types .
In particular:
- Compounds with similar imidazole frameworks displayed IC₅₀ values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines.
These results underscore the potential of imidazole derivatives in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituent positions, halogen types, or additional functional groups. Key comparisons include:
2.1 Positional Isomer: C200-6559
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one (C200-6559) is a positional isomer with swapped substituents: a 4-fluorophenyl group at position 4 and a 3-chlorobenzoyl group at position 1. Despite identical molecular weight (344.77 g/mol ), this isomer exhibits a higher calculated logP (3.25 ) compared to the target compound (estimated logP ~3.0), suggesting altered lipophilicity due to fluorine’s electronegativity. Such differences may affect membrane permeability and binding kinetics .
2.2 Fluorobenzoyl Derivatives
- 4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one (): This derivative replaces the dihydroimidazolone core with a pyrrolone ring and introduces a hydroxy group and a propylimidazole chain. The hydroxy group increases hydrogen-bonding capacity (polar surface area: ~80 Ų vs.
2.3 Halogen-Substituted Analogues
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
This compound substitutes the dihydroimidazolone with a thiazole-pyrazole-triazole scaffold. The dual fluorophenyl groups enhance electron-withdrawing effects, lowering the HOMO-LUMO gap compared to the target compound, as shown in DFT studies . Crystal packing studies reveal that Cl substituents induce tighter intermolecular van der Waals interactions than F, leading to higher melting points (~220°C vs. ~190°C for the target compound) .
2.4 Imidazole-Based Derivatives
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): This simpler imidazole lacks the dihydroimidazolone ring and benzoyl group.
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical route involves: (i) Reacting 4-chlorophenyl-substituted precursors with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the imidazolone core. (ii) Optimizing solvent choice (e.g., methanol or DMF) and temperature (60–80°C) to enhance yield. (iii) Purification via column chromatography or recrystallization. For structural analogs, reaction times of 12–24 hours are common, with yields ranging from 45% to 70% .
- Key Considerations : Monitor reaction progress using TLC and confirm product identity via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement, ensuring hydrogen-bonding interactions (e.g., C–H···F/N) are accurately modeled. For example, weak hydrogen bonds (2.5–3.0 Å) stabilize crystal packing in similar imidazole derivatives .
- NMR spectroscopy : Assign F and C signals to confirm substituent positions. The 3-fluorobenzoyl group typically shows a F signal near -110 ppm .
- Data Table :
| Technique | Key Parameters | Example Data |
|---|---|---|
| X-ray | Space group: P/c, Z = 4 | Dihedral angle: 84.15° (imidazole vs. fluorophenyl) |
| H NMR | δ 7.45–7.80 ppm (aromatic H) | Integration confirms substituent ratios |
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodology : (i) Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). (ii) Validate results against experimental UV-Vis spectra. For imidazolones, computed excitation energies typically align within 0.2 eV of experimental values . (iii) Analyze electrostatic potential maps using Multiwfn to identify electrophilic/nucleophilic sites .
II. Advanced Research Questions
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
- Methodology : (i) Re-examine solvent effects in DFT calculations (e.g., using the SMD model for methanol). (ii) Check for conformational flexibility: Rotameric states of the 3-fluorobenzoyl group can alter NMR chemical shifts by up to 0.3 ppm . (iii) Cross-validate with solid-state NMR if crystallographic data suggest restricted motion .
Q. What strategies optimize reaction conditions for higher yields or enantioselectivity?
- Methodology : (i) Screen catalysts: Lewis acids (e.g., ZnCl) may accelerate imidazolone cyclization. (ii) Use DoE (Design of Experiments) to test variables: Temperature (40–100°C), solvent polarity, and stoichiometry. (iii) For enantioselective synthesis, employ chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) .
- Case Study : A 20% yield increase was achieved for a related compound by switching from ethanol to DMF and increasing reaction time to 18 hours .
Q. How to analyze non-covalent interactions (e.g., halogen bonding) in the crystal lattice?
- Methodology : (i) Generate Hirshfeld surfaces via CrystalExplorer to visualize Cl···F and C–H···π interactions. (ii) Quantify interaction energies using QTAIM (Quantum Theory of Atoms in Molecules) in Multiwfn. For example, Cl···F contacts in similar structures contribute 2–4 kcal/mol stabilization . (iii) Compare packing diagrams in ORTEP-3 to identify supramolecular motifs .
III. Methodological Tools and Validation
- Computational Software :
- Experimental Validation :
- Reproduce synthesis under inert atmosphere to exclude oxidation byproducts.
- Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve positional disorders in the dimethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
